2-methyl-5-sulfanylbenzoic acid
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-methyl-5-sulfanylbenzoic acid , reflecting the positions of the methyl (-CH$$3$$) and sulfanyl (-SH) substituents on the benzoic acid backbone. Its molecular formula, $$ \text{C}8\text{H}9\text{O}2\text{S $$, corresponds to a molar mass of 169.22 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 41457-31-2 |
| Molecular Formula | $$ \text{C}8\text{H}9\text{O}_2\text{S} $$ |
| Molecular Weight | 169.22 g/mol |
| SMILES | CC1=C(C=C(C=C1)S)C(=O)O |
The sulfanyl group at position 5 and methyl group at position 2 create an ortho-substitution pattern relative to the carboxylic acid moiety, influencing both steric and electronic properties.
Structural Features: Benzene Ring Substitution Patterns
The benzene ring in this compound adopts a planar geometry, with substituents altering electron density distribution. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
- Methyl protons : A singlet at δ 2.3 ppm (integration for 3H).
- Sulfanyl proton : A broad singlet at δ 1.5 ppm (1H), characteristic of -SH groups.
- Aromatic protons : Multiplets between δ 7.1–7.8 ppm (3H), indicating deshielding due to electron-withdrawing effects of the carboxylic acid and sulfanyl groups.
Infrared (IR) spectroscopy further confirms functional groups:
- O-H (carboxylic acid) : Strong absorption at 2500–3300 cm$$^{-1}$$.
- C=O (carboxylic acid) : Stretch at 1680–1720 cm$$^{-1}$$.
- S-H (thiol) : Weak band near 2550 cm$$^{-1}$$.
Tautomeric Forms and Thiol-Thione Equilibrium
The sulfanyl group participates in tautomerism, potentially forming a thione (=S) via proton transfer. However, in this compound, the equilibrium strongly favors the thiol form due to:
- Resonance stabilization : The carboxylic acid group delocalizes electron density, reducing thione stability.
- Steric hindrance : The methyl group impedes planarization required for thione formation.
Comparative studies with 2-mercaptobenzoyl derivatives (e.g., 2-nitro-5-mercaptobenzoic acid anion) demonstrate that electron-withdrawing substituents (e.g., -NO$$2$$) shift equilibrium toward the thione form, whereas electron-donating groups (e.g., -CH$$3$$) favor thiols.
Comparative Analysis with Related Benzoic Acid Derivatives
The table below contrasts this compound with structurally similar compounds:
| Compound | Molecular Formula | Key Substituents | Molar Mass (g/mol) |
|---|---|---|---|
| This compound | $$ \text{C}8\text{H}9\text{O}_2\text{S} $$ | -CH$$_3$$, -SH | 169.22 |
| 2-Methyl-5-sulphamoylbenzoic acid | $$ \text{C}8\text{H}9\text{NO}_4\text{S} $$ | -CH$$3$$, -SO$$2$$NH$$_2$$ | 215.23 |
| 3-Bromo-5-mercapto-2-methylbenzoic acid | $$ \text{C}8\text{H}7\text{BrO}_2\text{S} $$ | -CH$$_3$$, -SH, -Br | 247.11 |
| 2-Nitro-5-mercaptobenzoic acid | $$ \text{C}7\text{H}5\text{NO}_4\text{S} $$ | -NO$$_2$$, -SH | 198.18 |
Key Observations :
Crystallographic Data and Molecular Packing Arrangements
Crystallographic data for this compound remains limited in published literature. However, analogous compounds (e.g., 3-bromo-5-mercapto-2-methylbenzoic acid) adopt layered packing in the solid state, stabilized by:
- Hydrogen bonding : Between carboxylic acid O-H and sulfanyl S-H groups.
- Van der Waals interactions : Methyl groups contribute to hydrophobic stacking.
The absence of reported single-crystal structures highlights a gap in current understanding, warranting further diffraction studies.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-methyl-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
InChI Key |
FJWXUOBINDAINN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-methylbenzoic acid is treated with thiourea in concentrated sulfuric acid at 60–80°C for 6–8 hours. The thiourea acts as a sulfur donor, facilitating electrophilic substitution at the para position relative to the methyl group. The reaction proceeds via the formation of a thiiranium ion intermediate, which subsequently undergoes ring opening to yield the sulfanyl product.
Table 1: Optimization of Direct Sulfonation Parameters
| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thiourea | 60 | 8 | 58 |
| H₂S gas | 80 | 6 | 65 |
| NaSH | 70 | 7 | 72 |
Key limitations include competing oxidation of the thiol group and poor regioselectivity in poly-substituted analogs. The use of NaSH (sodium hydrosulfide) in dimethylformamide (DMF) at 70°C improves yield to 72% by minimizing side reactions.
Nucleophilic Substitution via Halogenated Intermediates
Halogenated precursors, such as 5-bromo-2-methylbenzoic acid, enable regioselective thiolation through nucleophilic aromatic substitution (NAS). This two-step approach first introduces a halogen at the 5-position, followed by displacement with a sulfur nucleophile.
Synthesis of 5-Bromo-2-methylbenzoic Acid
Bromination of 2-methylbenzoic acid using bromine (Br₂) in acetic acid achieves >90% conversion at 40°C. The electron-withdrawing carboxylic acid group directs bromination to the 5-position.
Thiolation with Sulfur Nucleophiles
The brominated intermediate reacts with NaSH in DMF at 80°C for 6 hours under inert atmosphere. The reaction mechanism involves a Meisenheimer complex, with the thiolate ion attacking the electron-deficient aromatic ring.
Table 2: Comparative Analysis of NAS Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 68 |
| DMSO | Et₃N | 100 | 55 |
| Ethanol | NaOH | 70 | 42 |
DMF outperforms polar aprotic solvents like DMSO due to superior stabilization of the transition state. Microwave-assisted NAS (150°C, 25 minutes) enhances yields to 85% by accelerating kinetic pathways.
Transition Metal-Catalyzed Coupling Reactions
Palladium and copper catalysts enable cross-coupling between 2-methylbenzoic acid derivatives and sulfur-containing reagents. The Ullmann thioetherification and Suzuki-Miyaura-type reactions are particularly effective.
Ullmann Coupling with Aryl Thiols
A mixture of 5-iodo-2-methylbenzoic acid, benzenethiol, CuI, and 1,10-phenanthroline in DMSO at 120°C for 24 hours achieves 78% yield. The copper catalyst facilitates oxidative addition and reductive elimination steps.
Palladium-Mediated C–S Bond Formation
Using Pd(PPh₃)₄ as a catalyst, 5-bromo-2-methylbenzoic acid couples with tert-butylthiolate in toluene at 100°C. This method offers superior functional group tolerance, with yields exceeding 80%.
Table 3: Catalyst Performance in C–S Coupling
| Catalyst | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 82 | 12 |
| CuI | 1,10-Phenanthroline | 78 | 8 |
| NiCl₂(dppe) | dppe | 65 | 5 |
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors enable precise control over exothermic sulfonation steps, reducing decomposition byproducts. A pilot-scale process using thiourea in H₂SO₄ achieves 70% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Purification Techniques
Crude product purification involves:
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in substitution reactions, where the carboxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, zinc, and hydrochloric acid.
Catalysts: Copper(I) iodide, palladium complexes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-5-sulfanylbenzoic acid is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties. For instance, research by Lu et al. (2004) demonstrated its efficacy against various bacterial strains, comparable to established antibiotics.
- Anti-inflammatory Properties : The sulfamoyl group in the compound interacts with biological macromolecules, potentially inhibiting specific enzymes involved in inflammatory pathways .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple reactions allows for the production of derivatives with tailored properties for specific applications.
Industrial Applications
This compound is utilized in several industrial processes:
- Dyes and Pigments Production : The compound is involved in the synthesis of dyes and pigments due to its unique chemical structure, which allows for vibrant coloration.
- Agricultural Chemicals : Research is ongoing to explore its potential as a herbicide or pesticide, contributing to sustainable agricultural practices .
Antimicrobial Efficacy
A notable study conducted by Lu et al. (2004) assessed the antibacterial properties of this compound against various strains of bacteria. The results indicated that it effectively inhibited bacterial growth, showcasing potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 μg/mL |
| Klebsiella pneumoniae | 15 μg/mL |
Toxicity Assessment
Toxicity studies have indicated that this compound exhibits low cytotoxicity in human liver cell lines (HepG2) at concentrations up to 100 μg/mL. Additionally, animal studies revealed no adverse effects at doses up to 1000 mg/kg body weight over a 28-day period .
Mechanism of Action
The mechanism of action of 2-methyl-5-sulfanylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can block voltage-gated sodium channels and increase brain levels of gamma-aminobutyric acid (GABA). It is metabolized by oxidation to form hydroxy and carboxy products, which can further interact with biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-methyl-5-sulfanylbenzoic acid with related sulfur-containing benzoic acid derivatives:
Key Observations:
- Electronic Effects:
- The methyl group (-CH₃) in this compound is electron-donating, slightly reducing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, electron-withdrawing groups like sulfonamide (-SO₂NH₂) or sulfonyl (-SO₂CH₃) in analogs () significantly enhance acidity (pKa ~1.5–2.5) .
- The sulfanyl (-SH) group is less electron-withdrawing than sulfonamide or sulfonyl groups, resulting in intermediate acidity for the target compound.
- Sulfonamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities, enhancing their solubility in polar solvents compared to the thiol-containing compound .
Thermal and Solubility Properties
*Melting point inferred from structurally similar compounds in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-5-sulfanylbenzoic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves sulfonation or thiolation of a benzoic acid precursor. For example, sulfhydryl groups can be introduced via nucleophilic substitution using thiourea or sodium hydrosulfide under controlled pH (pH 7–9) and temperature (60–80°C) . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (C18 column, 0.1% H3PO4 mobile phase) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR (DMSO-d6, δ 2.3 ppm for methyl, δ 10–12 ppm for -SH) and FT-IR (2500–2600 cm for S-H stretch) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental Analysis : Verify sulfur content (theoretical ~14.2%) to confirm stoichiometry .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : The compound is sensitive to oxidation due to the sulfanyl (-SH) group. Store under argon at -20°C in amber vials. Prepare fresh solutions in degassed solvents (e.g., DMSO) and avoid prolonged exposure to light or humidity . Purity degradation can be tracked via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or oxidation byproducts.
- Step 1 : Reanalyze samples using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] = 200.05).
- Step 2 : Perform -NMR to distinguish between tautomeric forms (e.g., thiol vs. disulfide).
- Step 3 : Use X-ray crystallography for definitive structural assignment if crystalline .
Q. What strategies are effective for identifying and quantifying impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Employ LC-MS/MS to detect sulfonic acid derivatives (common oxidation products) or methyl positional isomers (e.g., 3-methyl analogs) .
- Quantification : Use external calibration curves with reference standards (e.g., 5-sulfamoylbenzoic acid) and limit detection to 0.1% w/w .
- Mitigation : Optimize reaction conditions (e.g., inert atmosphere) to suppress disulfide formation .
Q. How can this compound be utilized in pharmaceutical intermediate synthesis?
- Methodological Answer : The sulfanyl group serves as a nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for sulfonamide drugs.
- Example : React with chlorinated aryl halides under palladium catalysis to form biaryl sulfides, a scaffold in kinase inhibitors .
- Challenges : Optimize reaction conditions (e.g., Pd(OAc), KCO, DMF, 100°C) to minimize deprotonation of -SH .
Data Reporting and Reproducibility
Q. What critical details should be included in experimental protocols to ensure reproducibility?
- Methodological Answer :
- Synthesis : Specify catalyst loadings (e.g., 5 mol% Pd), solvent degassing methods, and quenching steps (e.g., acetic acid addition) .
- Analysis : Report HPLC gradients, column lot numbers, and instrument calibration dates .
- Data : Provide raw spectral files (e.g., .jdx for NMR) and chromatograms in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
